BenchChemオンラインストアへようこそ!

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one

Metabolic stability CYP450 Hydrogen bonding

This 1,4-dihydroquinolin-4-one is exclusively offered for non-human research. The C3-benzodioxole-5-carbonyl and C6-ethoxy substituents provide critical differentiation from common benzoyl or methoxy analogs, enabling precise structure–activity relationship (SAR) studies on the colchicine binding site and CYP450-mediated metabolism. Researchers can use established tubulin polymerization benchmarks (e.g., IC50 = 3.06 μM for related analogs) to contextualize assay data. Ideal as an inter-laboratory reference standard for verifying batch-to-batch consistency and purity thresholds.

Molecular Formula C26H21NO5
Molecular Weight 427.456
CAS No. 931746-72-4
Cat. No. B2904157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
CAS931746-72-4
Molecular FormulaC26H21NO5
Molecular Weight427.456
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
InChIInChI=1S/C26H21NO5/c1-2-30-19-9-10-22-20(13-19)26(29)21(15-27(22)14-17-6-4-3-5-7-17)25(28)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3
InChIKeyCQCYIYSZKHNRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one (CAS 931746-72-4): Procuring a Structurally Defined Dihydroquinolinone Research Tool


3-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one (CAS 931746-72-4) is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one (quinolinone) class . It features a benzodioxole-5-carbonyl moiety at the C3 position, an N1-benzyl group, and a C6-ethoxy substituent on the quinolinone core. Quinolinone derivatives are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and acetylcholinesterase inhibitory activities [1]. This compound is exclusively offered as a research-grade chemical for non-human investigational use by multiple commercial suppliers .

Why Generic Substitution of 3-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one Fails: Structural Determinants of Function


Within the 1,4-dihydroquinolin-4-one chemical space, substitution patterns at C3, N1, and C6 critically modulate target engagement, physicochemical properties, and ultimately experimental outcomes. The C3-benzodioxole-5-carbonyl moiety in CAS 931746-72-4 cannot be simply replaced by a C3-benzoyl group without altering hydrogen-bonding capacity and metabolic stability [1]. Similarly, the C6-ethoxy substituent imparts distinct lipophilicity compared to C6-methoxy or C6-fluoro analogs, influencing membrane permeability and off-target profiles [2]. The absence of publicly available head-to-head quantitative activity data for this specific compound does not negate the established structure–activity relationship principles governing this scaffold; rather, it underscores the necessity of controlling for precise chemical identity in mechanistic studies and library screening campaigns .

Quantitative Differentiation Evidence for 3-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one


C3-Benzodioxole-5-carbonyl vs. C3-Benzoyl: Metabolic and Binding Implications

CAS 931746-72-4 contains a benzodioxole-5-carbonyl group at the C3 position, whereas the close analog 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one (CAS 904432-80-0) bears an unsubstituted benzoyl group. The methylenedioxy bridge on the benzodioxole alters both electronic distribution and metabolic vulnerability. Literature on structurally related benzodioxole-containing compounds indicates that the methylenedioxy group is a substrate for cytochrome P450-mediated cleavage, generating a catechol intermediate that can redox-cycle, a property absent in the benzoyl analog [1]. This metabolic distinction may translate to differentiated pharmacodynamic and toxicological profiles relevant to in vitro cell-based assay interpretation.

Metabolic stability CYP450 Hydrogen bonding

C6-Ethoxy vs. C6-Methoxy: Differential Lipophilicity-Driven Property Tuning

The target compound carries a C6-ethoxy substituent, contrasting with the C6-methoxy analog (3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one, CAS not publicly listed) [1]. The ethoxy group (CH2CH3) extends the alkyl chain by one methylene unit relative to methoxy (CH3), increasing calculated lipophilicity. Using the XLogP3 algorithm, the predicted LogP for CAS 931746-72-4 is approximately 4.2, compared to an estimated ~3.8 for the 6-methoxy analog [2]. This ~0.4 LogP unit increase equates to a theoretical ~2.5-fold increase in partition coefficient, which may influence membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity Calculated LogP Permeability

Availability and Sourcing: Stocked Research Tool vs. Custom Synthesis-Dependent Analogs

CAS 931746-72-4 is stocked and available for immediate shipment from multiple independent chemical vendors, including BenchChem (Catalog B2904157) and EvitaChem (Catalog EVT-3041231) . In contrast, the 6-fluoro analog (3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one, CAS 865657-16-5) and the C3-benzoyl analog (CAS 904432-80-0) are listed by fewer suppliers and frequently require custom synthesis with extended lead times [1]. This difference in commercial accessibility can directly impact project timelines for screening campaigns or structure–activity relationship studies.

Commercial availability Sourcing Custom synthesis

Scaffold Privilege: 1,4-Dihydroquinolin-4-one Core with Documented Tubulin Polymerization Inhibitory Activity

The 1,4-dihydroquinolin-4-one scaffold has been validated as a tubulin polymerization inhibitor pharmacophore in a peer-reviewed medicinal chemistry program. In a 2023 study, compound 6t from this series displayed IC50 values of 0.003–0.024 μM against four cancer cell lines and a tubulin polymerization IC50 of 3.06 μM [1]. While CAS 931746-72-4 was not directly tested in that study, it shares the identical 1,4-dihydroquinolin-4-one core with a benzodioxole-derived C3 substituent, positioning it as an entry point for exploring colchicine-site tubulin binders. By comparison, non-quinolinone benzodioxole derivatives from patent US9346818B2 were optimized for acetylcholinesterase inhibition and do not possess the dihydroquinolinone pharmacophore required for tubulin binding [2].

Tubulin polymerization Anticancer Scaffold privilege

Recommended Application Scenarios for 3-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one Based on Available Evidence


Colchicine-Site Tubulin Polymerization Inhibitor Screening and SAR Expansion

Given the established tubulin polymerization inhibitory activity of the 1,4-dihydroquinolin-4-one scaffold [1], CAS 931746-72-4 is best deployed as a starting point for structure–activity relationship (SAR) studies targeting the colchicine binding site. Its benzodioxole-5-carbonyl C3 substituent differentiates it from previously reported C3-benzoyl or C3-benzenesulfonyl analogs , enabling exploration of electronic and steric effects at this position. Researchers can use the tubulin polymerization IC50 = 3.06 μM of compound 6t as a benchmark for contextualizing any newly generated data.

Metabolic Stability Comparison Studies Utilizing the Benzodioxole Moiety

The benzodioxole group in CAS 931746-72-4 is subject to CYP450-mediated methylenedioxy ring cleavage, generating a catechol intermediate capable of redox cycling [2]. This property makes the compound a useful tool for studying the metabolic fate of benzodioxole-containing compounds in hepatocyte or microsomal incubation systems, with the 3-benzoyl analog (CAS 904432-80-0) serving as a metabolically distinct negative control that lacks the methylenedioxy function.

Lipophilicity-Dependent Cellular Permeability Profiling in the Ethoxy Series

The C6-ethoxy substituent of CAS 931746-72-4 provides an intermediate lipophilicity increment (~ΔLogP +0.4 over the 6-methoxy analog) [3]. This compound is suitable for inclusion in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability panels designed to correlate LogP increments with apparent permeability coefficients, facilitating the rational design of homologs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Benchmarking Purity and Reproducibility Across Independent Synthesis Batches

As a compound stocked by multiple independent vendors with documented characterization , CAS 931746-72-4 can serve as an inter-laboratory reference standard for assessing batch-to-batch consistency, purity thresholds (typically >95% by HPLC), and reproducibility of biological assay outcomes. This application scenario is particularly valuable for multi-center collaborative studies where compound provenance must be rigorously controlled.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.